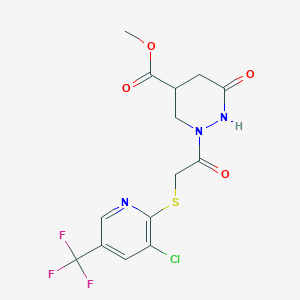

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one, also known as E-3-EPAQ, is a quinoxaline derivative that has shown potential in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in this area focuses on the synthesis and structural analysis of quinoxaline derivatives. For instance, a study detailed the novel acid-catalyzed rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate as a method for synthesizing 2-(pyrrol-3-yl)benzimidazoles, highlighting a pathway for creating structurally complex molecules from quinoxaline derivatives (V. Mamedov et al., 2011). Another investigation into the synthesis of certain novel quinoxalines, including derivatives from key compounds like 2-[4-(ethoxycarbonyl)anilino]-3-methyl quinoxaline, revealed antimicrobial activity, suggesting pharmaceutical applications (Hanan M. Refaat et al., 2004).

Antimicrobial Activity

Quinoxaline derivatives have been evaluated for their antimicrobial properties. Research demonstrates the synthesis of various quinoxaline derivatives and their in vitro evaluation against microbial strains, with some compounds exhibiting broad-spectrum antimicrobial activity. This suggests potential for developing new antimicrobial agents from quinoxaline derivatives (Hanan M. Refaat et al., 2004).

Pharmaceutical Applications

Quinoxaline compounds have been explored for their potential in drug development. For example, studies on rigid P-chiral phosphine ligands with quinoxaline structures have shown promising applications in asymmetric catalysis, important for the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012). Additionally, certain quinoxaline derivatives have been tested for antimicrobial activity, suggesting their use in developing new therapeutic agents (Hanan M. Refaat et al., 2004).

Material Science and Fluorescence Studies

Quinoxaline derivatives have been synthesized and studied for their fluorescent properties, indicating applications in material science. For instance, the synthesis of heterocyclic compounds from chalcone under microwave irradiation, followed by structural confirmation and study of electronic absorption and fluorescence spectra, reveals potential uses in fluorescence-based applications and as probes in micelle determination (Salman A. Khan, 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 4-ethoxybenzaldehyde with 2-aminophenylquinoxaline to form the Schiff base, which is then cyclized to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2-aminophenylquinoxaline", "Ethanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 2-aminophenylquinoxaline (1.0 equiv) in ethanol (10 mL) and add a few drops of acetic acid. Stir the mixture at room temperature for 2 hours to form the Schiff base.", "Step 2: Add sodium hydroxide (1.0 equiv) to the reaction mixture and stir for 30 minutes to form the cyclized product.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product." ] } | |

Número CAS |

900135-34-4 |

Fórmula molecular |

C23H19N3O2 |

Peso molecular |

369.424 |

Nombre IUPAC |

3-[2-[(4-ethoxyphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C23H19N3O2/c1-2-28-17-13-11-16(12-14-17)15-24-19-8-4-3-7-18(19)22-23(27)26-21-10-6-5-9-20(21)25-22/h3-15H,2H2,1H3,(H,26,27) |

Clave InChI |

NNIBJPUZRCLQLK-BUVRLJJBSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)

![N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2726598.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)